isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate
説明
Isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate, also known as Sulindac, is a nonsteroidal anti-inflammatory drug (NSAID) that has been widely used for the treatment of various inflammatory diseases, including osteoarthritis, rheumatoid arthritis, and ankylosing spondylitis. Sulindac is a prodrug that is metabolized in vivo to its active form, sulindac sulfide. In recent years, the use of Sulindac has expanded beyond its traditional use as an anti-inflammatory agent, as it has been shown to have potential anticancer effects.
作用機序
The anticancer effects of isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate are thought to be mediated through its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate and sulindac sulfide are selective inhibitors of COX-2, which is overexpressed in many cancer types. In addition to its COX-2 inhibitory activity, isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate has been shown to modulate other signaling pathways that are involved in cancer development and progression, including the Wnt/β-catenin pathway and the NF-κB pathway.
Biochemical and Physiological Effects:
isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate has been shown to have a variety of biochemical and physiological effects, including the inhibition of COX-2 activity, the suppression of angiogenesis, and the induction of apoptosis. isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate has also been shown to modulate the expression of various genes involved in cancer development and progression. In addition to its anticancer effects, isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate has been shown to have anti-inflammatory and analgesic effects, which are mediated through its inhibition of COX enzymes.
実験室実験の利点と制限
Isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate has several advantages for use in lab experiments. It is a well-characterized compound that is readily available and has a known mechanism of action. isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate has also been extensively studied in preclinical and clinical settings, which provides a wealth of data for researchers to draw upon. However, there are also limitations to the use of isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate in lab experiments. isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate is a prodrug that is metabolized in vivo to its active form, sulindac sulfide, which may complicate interpretation of results. In addition, isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate has been shown to have off-target effects, which may confound experimental results.
将来の方向性
There are several future directions for research on isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate. One area of interest is the development of more potent and selective COX-2 inhibitors based on the structure of isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate. Another area of interest is the identification of biomarkers that can predict response to isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate treatment. In addition, there is ongoing research into the use of isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate in combination with other anticancer agents, as well as its potential use in the prevention of cancer. Finally, there is interest in the development of novel prodrug formulations of isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate that can improve its pharmacokinetic properties and enhance its therapeutic efficacy.
In conclusion, isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate is a well-studied compound that has potential therapeutic applications beyond its traditional use as an anti-inflammatory agent. Its anticancer effects are mediated through its inhibition of COX-2 activity and modulation of other signaling pathways involved in cancer development and progression. While there are limitations to the use of isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate in lab experiments, there are also several future directions for research that hold promise for the development of more effective and targeted anticancer therapies.
科学的研究の応用
Isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate has been the subject of extensive scientific research due to its potential therapeutic applications. Studies have shown that isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate and its active metabolite, sulindac sulfide, have anticancer effects, including the ability to induce apoptosis, inhibit cell proliferation, and suppress angiogenesis. isopropyl 4-{[(4-sec-butylphenyl)sulfonyl]amino}benzoate has been shown to be effective against a variety of cancer types, including colorectal, breast, lung, and prostate cancer.
特性
IUPAC Name |
propan-2-yl 4-[(4-butan-2-ylphenyl)sulfonylamino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4S/c1-5-15(4)16-8-12-19(13-9-16)26(23,24)21-18-10-6-17(7-11-18)20(22)25-14(2)3/h6-15,21H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYJUHLKYNIOCGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)OC(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Propan-2-yl 4-({[4-(butan-2-yl)phenyl]sulfonyl}amino)benzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。